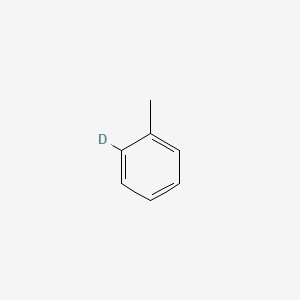
Toluene-2-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene-2-d1, also known as 2-deuterotoluene, is a deuterated form of toluene where one of the hydrogen atoms on the benzene ring is replaced with deuterium. This compound has the molecular formula C7H7D and a molecular weight of 93.15 g/mol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making deuterated compounds valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Toluene-2-d1 can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromotoluene with tert-butyl lithium in diethyl ether at low temperatures, followed by the addition of deuterium oxide (D2O). The reaction conditions typically involve cooling the reaction mixture to -78°C, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves the use of deuterium gas or deuterium oxide in the presence of catalysts. The specific methods and conditions can vary depending on the desired scale and purity of the product. detailed industrial production methods for this compound are not widely documented in publicly available sources.
Chemical Reactions Analysis
Types of Reactions
Toluene-2-d1 undergoes various chemical reactions similar to those of non-deuterated toluene, including:
Oxidation: this compound can be oxidized to form benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: Reduction reactions can convert this compound to methylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde, benzoic acid.
Reduction: Methylcyclohexane.
Substitution: Nitro-toluene, sulfonated toluene, halogenated toluene
Scientific Research Applications
Toluene-2-d1 is used in various scientific research applications due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the incorporation and transformation of molecules in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: This compound is used in the production of specialty chemicals and materials where isotopic labeling is required .
Mechanism of Action
The mechanism by which toluene-2-d1 exerts its effects is primarily through its participation in chemical reactions. The presence of deuterium can alter reaction rates and pathways due to the kinetic isotope effect, where the bond strength of the C-D bond is greater than that of the C-H bond. This can lead to differences in reaction kinetics and product distribution compared to non-deuterated toluene .
Comparison with Similar Compounds
Similar Compounds
Toluene: The non-deuterated form of toluene, with the molecular formula C7H8.
Toluene-d8: A fully deuterated form of toluene, where all hydrogen atoms are replaced with deuterium.
Benzene: A similar aromatic compound with the molecular formula C6H6.
Uniqueness
Toluene-2-d1 is unique due to the selective deuteration at a specific position on the benzene ring. This selective labeling allows for detailed studies of reaction mechanisms and isotope effects, which are not possible with fully deuterated or non-deuterated compounds .
Properties
Molecular Formula |
C7H8 |
|---|---|
Molecular Weight |
93.14 g/mol |
IUPAC Name |
1-deuterio-2-methylbenzene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i5D |
InChI Key |
YXFVVABEGXRONW-UICOGKGYSA-N |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)C |
Canonical SMILES |
CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


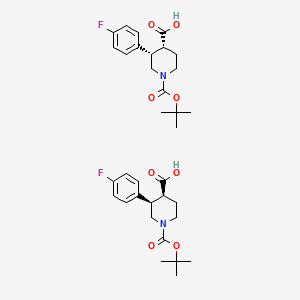
![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
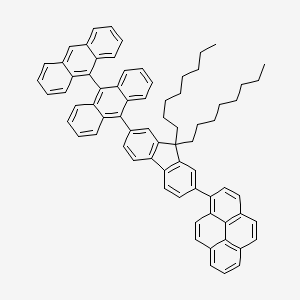
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)
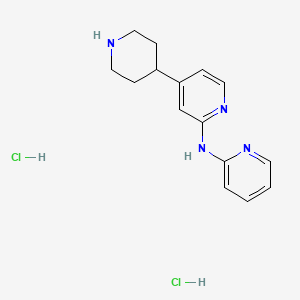
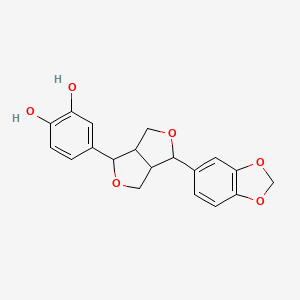
![2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15126110.png)
![[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B15126117.png)
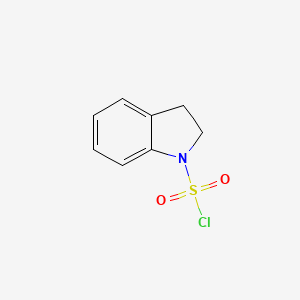
![[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid](/img/structure/B15126133.png)
![Ethyl 7-(5-iodothiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15126134.png)
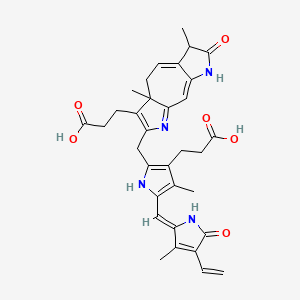
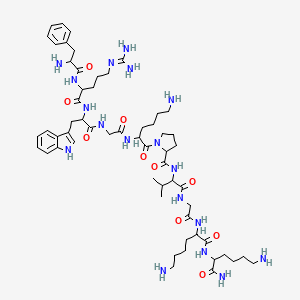
![N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15126152.png)
